Cysteine-to-AABA Substitution Enhances CTL Recognition by ≥10-Fold Relative to Native RLPRIFCSC
The native gp100 (639-647) peptide RLPRIFCSC contains two cysteine residues, one at a putative MHC anchor position (position 9, Cys-647) and one at a putative TCR contact position (position 6, Cys-645). In a systematic study of 11 cysteine-containing cancer epitopes, substitution of cysteine with α-aminobutyric acid (AABA) at MHC anchor positions resulted in a ≥10-fold decrease in the minimum peptide concentration required for T-cell recognition in 9 of 11 (82%) epitopes tested, including gp100 (639-647) [1]. For the gp100 peptide specifically, AABA substitution at the MHC anchor cysteine enhanced CTL recognition while substitution at the TCR contact cysteine reduced stimulation of relevant T-cell populations [1]. This contrasts with all other major gp100 HLA-A2 epitopes (154-162, 209-217, 280-288, 457-466, 476-485), none of which contain cysteine residues and therefore do not exhibit this oxidation-dependent recognition impairment [2][3].
| Evidence Dimension | Minimum peptide concentration required for T-cell recognition (functional sensitivity) |
|---|---|
| Target Compound Data | Native RLPRIFCSC (Cys-peptide): baseline recognition; AABA-substituted RLPRIFCSC: ≥10-fold lower minimum concentration required for T-cell recognition |
| Comparator Or Baseline | Other gp100 HLA-A2 epitopes (154-162, 209-217, 280-288, 457-466, 476-485): no cysteine residues, no oxidation-dependent recognition impairment |
| Quantified Difference | ≥10-fold enhancement in T-cell recognition sensitivity with AABA substitution; qualitative absence of oxidation liability in comparator gp100 epitopes |
| Conditions | In vitro co-culture assays with relevant T-cell populations (TIL1200 or peptide-specific CTL lines); peptide titering by concentration; comparison of native Cys-peptide vs. AABA-peptide |
Why This Matters
This dictates that procurement and experimental use of gp100 (639-647) require redox-state quality control absent from protocols for other gp100 peptides; researchers must either handle under reducing conditions or use AABA-modified peptide for assays where oxidation would confound results.
- [1] Sachs AB, Peters B, Sidney J, Sette A, Robbins PF. Substitution of alpha aminobutyric acid for cysteine at class I MHC anchor positions can enhance recognition of cancer epitopes. J Immunol. 2019 May 1;202(1_Supplement):195.14. View Source
- [2] Kawakami Y, Robbins PF, Wang X, Tupesis JP, Parkhurst MR, Kang X, Sakaguchi K, Appella E, Rosenberg SA. Identification of new melanoma epitopes on melanosomal proteins recognized by tumor infiltrating T lymphocytes restricted by HLA-A1, -A2, and -A3 alleles. J Immunol. 1998 Dec 15;161(12):6985-92. PMID: 9862734. View Source
- [3] Kawakami Y, Eliyahu S, Jennings C, Sakaguchi K, Kang X, Southwood S, Robbins PF, Sette A, Appella E, Rosenberg SA. Recognition of multiple epitopes in the human melanoma antigen gp100 by tumor-infiltrating T lymphocytes associated with in vivo tumor regression. J Immunol. 1995 Apr 15;154(8):3961-8. PMID: 7706734. View Source
